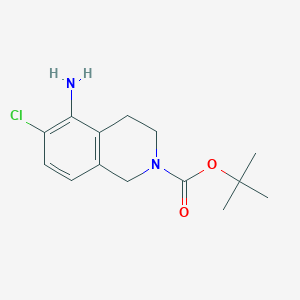
(R)-N-((R)-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a combination of tert-butyl groups, phosphanyl groups, and sulfinamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of ®-4-(tert-butyl)phenylboronic acid with 2-(di-tert-butylphosphanyl)benzaldehyde under specific conditions to form an intermediate. This intermediate is then reacted with N,2-dimethylpropane-2-sulfinamide to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The tert-butyl and phosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to coordinate with metal centers, enhancing the efficiency and selectivity of catalytic processes.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmacological agent. Its structural features could allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals. It can be used in the production of polymers, resins, and other high-performance materials.
Mechanism of Action
The mechanism of action of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its ability to coordinate with metal centers in catalytic reactions. The phosphanyl group acts as a ligand, forming a complex with the metal center and facilitating various catalytic processes. The sulfinamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Di-tert-butylphosphino)-2’-methylbiphenyl
- 2-(Di-tert-butylphosphino)biphenyl
- 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
Compared to these similar compounds, ®-N-(®-(4-(tert-Butyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to the presence of the sulfinamide group, which adds an additional layer of reactivity and potential for hydrogen bonding. This makes it a versatile ligand in catalytic applications and a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C30H48NOPS |
|---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
N-[(R)-(4-tert-butylphenyl)-(2-ditert-butylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H48NOPS/c1-27(2,3)23-20-18-22(19-21-23)26(31(13)34(32)30(10,11)12)24-16-14-15-17-25(24)33(28(4,5)6)29(7,8)9/h14-21,26H,1-13H3/t26-,34?/m1/s1 |
InChI Key |
NQOLNASFPVBKIK-URAFEBPUSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


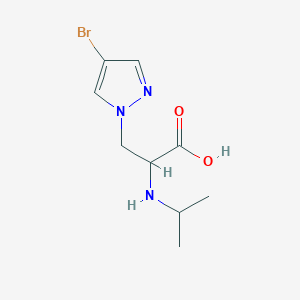
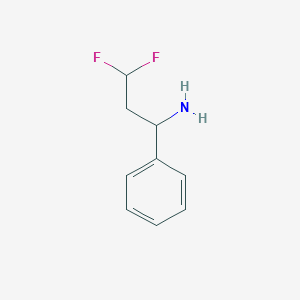

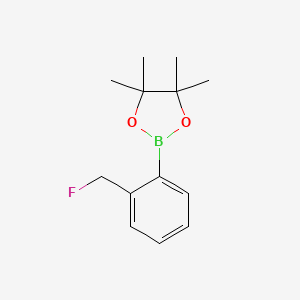
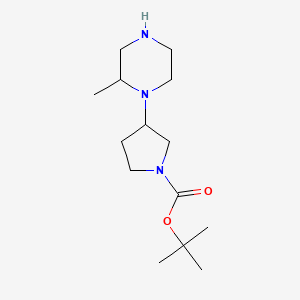
![2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13644721.png)
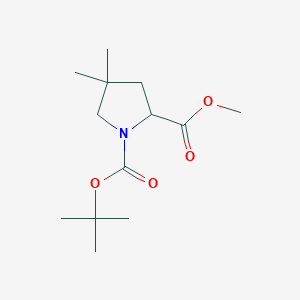


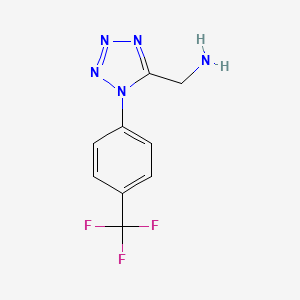
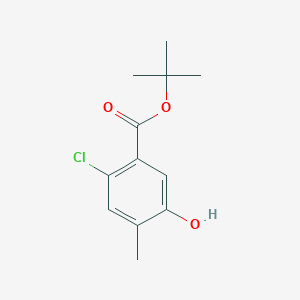
![1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B13644741.png)
